1-ETHYL-N~3~-(4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE

Description

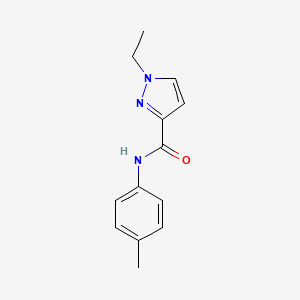

1-Ethyl-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by an ethyl group at the 1-position of the pyrazole ring and a 4-methylphenyl substituent at the N~3~-position. Pyrazole carboxamides are widely studied for their biological activities, including anti-inflammatory, antioxidant, and receptor-modulating properties. The ethyl and 4-methylphenyl groups may influence solubility, bioavailability, and target binding compared to analogs with bulkier or electron-withdrawing substituents .

Properties

IUPAC Name |

1-ethyl-N-(4-methylphenyl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-3-16-9-8-12(15-16)13(17)14-11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNIPRVVTVOVDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-ETHYL-N~3~-(4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE can be achieved through various synthetic routes. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form the corresponding pyrazole intermediate. This intermediate is then subjected to further reactions to introduce the carboxamide group at the 3-position. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid to facilitate the reaction.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-ETHYL-N~3~-(4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

1-ETHYL-N~3~-(4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials, such as polymers and dyes, and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-ETHYL-N~3~-(4-METHYLPHENYL)-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Core Heterocycle Variations

- Target Compound : Pyrazole core with carboxamide at position 3.

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (): Pyrazole core with benzoyl (position 1), phenyl (position 3), and aldehyde (position 4) groups.

- 2-(4-Methylphenyl)-4,6-dihydro-1H-pyridazin-3(4H)-one (): Pyridazinone core with 4-methylphenyl substituent. The lactam structure (pyridazinone) may improve hydrogen-bonding interactions in anti-inflammatory targets compared to pyrazole .

- 5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide () : Pyrazole carboxamide with chloro and bicyclic substituents, demonstrating how halogenation and steric bulk can modulate toxicity and receptor selectivity .

Substituent Effects

- 4-Methylphenyl Group: Present in the target compound and ’s pyridazinone.

- Ethyl vs. Benzoyl Groups : The target’s ethyl group (position 1) may reduce steric hindrance compared to ’s benzoyl group, favoring metabolic stability .

- Chloro Substituent () : Introduces electron-withdrawing effects, possibly increasing receptor affinity but also toxicity .

Key Findings:

- Anti-Inflammatory Activity: ’s pyridazinone derivative (IC50: 11.6 µM) outperforms many pyrazole analogs, suggesting core heterocycle choice significantly impacts efficacy .

- Toxicity Trade-offs : ’s chloro-substituted pyrazole exhibited neurotoxic effects at low doses (rat TDLo: 1 mg/kg), highlighting risks associated with halogenation .

Biological Activity

1-Ethyl-N~3~-(4-methylphenyl)-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 230.26 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methylphenyl hydrazine with ethyl acetoacetate, followed by cyclization and carboxamide formation. This method has been documented in various studies, showcasing different yields and conditions.

Antimicrobial Properties

Research has indicated that pyrazole derivatives exhibit notable antimicrobial activity. A study demonstrated that this compound showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae . The mechanism is believed to involve disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

In vitro studies revealed that this compound possesses anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting potential applications in treating inflammatory diseases .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results. In a case study involving various cancer cell lines, the compound exhibited cytotoxic effects, leading to apoptosis in cancer cells . The exact pathway remains under investigation but may involve the modulation of apoptotic signaling pathways.

Case Studies

| Study | Findings | |

|---|---|---|

| Antimicrobial Activity | Significant inhibition against Staphylococcus aureus and Klebsiella pneumoniae | Supports use as an antimicrobial agent |

| Anti-inflammatory Effects | Inhibition of TNF-alpha and IL-6 production | Potential therapeutic use in inflammatory diseases |

| Anticancer Activity | Induces apoptosis in cancer cell lines | Promising candidate for cancer therapy |

The biological activity of this compound is attributed to its ability to interact with specific biological targets. The pyrazole moiety allows for hydrogen bonding and π-stacking interactions with target proteins, enhancing its bioactivity. Further studies are needed to elucidate the precise molecular mechanisms involved in its action.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.